5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol is an organic compound with the molecular formula C18H29ClO2 It is a derivative of benzene, featuring a chlorodecyl side chain and two hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol typically involves the following steps:
Alkylation: The introduction of the chlorodecyl side chain to the benzene ring can be achieved through a Friedel-Crafts alkylation reaction. This involves reacting 2,3-dimethylbenzene-1,4-diol with 10-chlorodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorodecyl side chain can be reduced to a decyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5-(10-Chlorodecyl)-2,3-dimethyl-1,4-benzoquinone.
Reduction: Formation of 5-(10-Decyl)-2,3-dimethylbenzene-1,4-diol.
Substitution: Formation of 5-(10-Azidodecyl)-2,3-dimethylbenzene-1,4-diol or 5-(10-Thiodecyl)-2,3-dimethylbenzene-1,4-diol.
Scientific Research Applications
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorodecyl side chain can interact with hydrophobic regions. These interactions can disrupt cellular processes, leading to antimicrobial effects or modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorobutanol: An alcohol-based preservative with similar antimicrobial properties.
Fumaric acid, 10-chlorodecyl decyl ester: Another compound with a chlorodecyl side chain, used in different applications.
Uniqueness
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H29ClO2 |
---|---|
Molecular Weight |
312.9 g/mol |
IUPAC Name |
5-(10-chlorodecyl)-2,3-dimethylbenzene-1,4-diol |
InChI |
InChI=1S/C18H29ClO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13,20-21H,3-12H2,1-2H3 |
InChI Key |
UWNNIKPVOPZIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C)O)CCCCCCCCCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.